molecular formula C9H18N2 B13466326 N-methyl-octahydroindolizin-1-amine, Mixture of diastereomers

N-methyl-octahydroindolizin-1-amine, Mixture of diastereomers

Cat. No.: B13466326
M. Wt: 154.25 g/mol
InChI Key: NUKKKIHAQBMIBG-UHFFFAOYSA-N
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Description

N-methyl-octahydroindolizin-1-amine, mixture of diastereomers, is a compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused ring system composed of a pyrrole ring and a pyridine ring. The compound is characterized by the presence of a methyl group attached to the nitrogen atom and a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-octahydroindolizin-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of a precursor compound, such as an N-methylated pyridinium salt, using a reducing agent like sodium borohydride. The reaction is carried out in a suitable solvent, such as ethanol, at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-methyl-octahydroindolizin-1-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of chiral catalysts or resolving agents can also be employed to separate the diastereomers and obtain enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

N-methyl-octahydroindolizin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites in the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indolizine derivatives.

Scientific Research Applications

N-methyl-octahydroindolizin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indolizine derivatives.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-octahydroindolizin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-indolizine: A structurally similar compound with a fused pyrrole and pyridine ring system but without the octahydro modification.

    N-methyl-pyrrolidine: A simpler analog with a single pyrrole ring and a methyl group attached to the nitrogen atom.

Uniqueness

N-methyl-octahydroindolizin-1-amine is unique due to its octahydro modification, which introduces additional stereocenters and results in a mixture of diastereomers. This structural complexity can lead to distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

InChI

InChI=1S/C9H18N2/c1-10-8-5-7-11-6-3-2-4-9(8)11/h8-10H,2-7H2,1H3

InChI Key

NUKKKIHAQBMIBG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN2C1CCCC2

Origin of Product

United States

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